molecular formula C5H11N3O B11923127 3-(Aziridin-1-yl)propanehydrazide CAS No. 500584-81-6

3-(Aziridin-1-yl)propanehydrazide

Cat. No.: B11923127
CAS No.: 500584-81-6
M. Wt: 129.16 g/mol
InChI Key: KVCKATMJOYTDQQ-UHFFFAOYSA-N
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Description

3-(Aziridin-1-yl)propanehydrazide is an organic compound with the molecular formula C5H11N3O. It features an aziridine ring, which is a three-membered nitrogen-containing ring, attached to a propanehydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aziridin-1-yl)propanehydrazide typically involves the reaction of aziridine with a suitable hydrazide precursor. One common method is the reaction of 3-chloropropanehydrazide with aziridine under basic conditions. The reaction proceeds via nucleophilic substitution, where the aziridine ring opens and forms a bond with the hydrazide group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Aziridin-1-yl)propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of ring-opened compounds .

Scientific Research Applications

3-(Aziridin-1-yl)propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Aziridin-1-yl)propanehydrazide involves its reactivity with various biological molecules. The aziridine ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can alter their function. This reactivity is the basis for its potential use in drug development, particularly for targeting specific molecular pathways in diseases .

Properties

CAS No.

500584-81-6

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

3-(aziridin-1-yl)propanehydrazide

InChI

InChI=1S/C5H11N3O/c6-7-5(9)1-2-8-3-4-8/h1-4,6H2,(H,7,9)

InChI Key

KVCKATMJOYTDQQ-UHFFFAOYSA-N

Canonical SMILES

C1CN1CCC(=O)NN

Origin of Product

United States

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